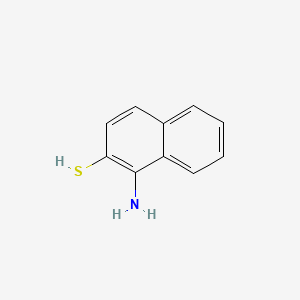

1-Amino-2-naphthalenethiol

Description

Structure

3D Structure

Properties

CAS No. |

63512-54-9 |

|---|---|

Molecular Formula |

C10H9NS |

Molecular Weight |

175.25 g/mol |

IUPAC Name |

1-aminonaphthalene-2-thiol |

InChI |

InChI=1S/C10H9NS/c11-10-8-4-2-1-3-7(8)5-6-9(10)12/h1-6,12H,11H2 |

InChI Key |

VPSMSRGGNXFQIO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2N)S |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Route Optimization for 1 Amino 2 Naphthalenethiol

Established Synthetic Pathways and Mechanistic Considerations

The traditional synthesis of 1-Amino-2-naphthalenethiol relies on well-documented chemical transformations, primarily involving hydrolysis of heterocyclic precursors or the reduction of nitro-substituted naphthalenes.

Alkaline Hydrolysis of Naphtho[1,2-d]thiazol-2-amine: Reaction Conditions and Yield Optimization

A primary and established route for the synthesis of this compound is the alkaline hydrolysis of Naphtho[1,2-d]thiazol-2-amine. prepchem.com This method involves the cleavage of the thiazole (B1198619) ring under basic conditions to yield the desired aminothiol.

The reaction is typically performed by heating a mixture of Naphtho[1,2-d]thiazol-2-amine with a strong base, such as sodium hydroxide (B78521), in a high-boiling point solvent like ethylene (B1197577) glycol. prepchem.com The use of a nitrogen atmosphere is crucial to prevent the oxidation of the thiol product, which is sensitive to air. prepchem.com The reaction mixture is heated at reflux for an extended period, often up to 20 hours, to ensure complete conversion. prepchem.com

After the reaction is complete, the mixture is diluted with water and subjected to an extraction process. An initial extraction with a non-polar solvent like ether removes unreacted starting material and byproducts. The aqueous phase, containing the sodium salt of the product, is then neutralized with a weak acid, such as acetic acid, to precipitate the this compound. prepchem.com Subsequent extractions with ether, followed by washing and drying of the combined organic layers, yield the crude product. prepchem.com Optimization of this process has led to reported yields of approximately 67%. prepchem.com

Table 1: Reaction Parameters for Alkaline Hydrolysis

| Parameter | Condition | Source |

|---|---|---|

| Starting Material | Naphtho[1,2-d]thiazol-2-amine | prepchem.com |

| Reagent | Sodium Hydroxide (NaOH) | prepchem.com |

| Solvent | Ethylene Glycol and Water | prepchem.com |

| Atmosphere | Inert (Nitrogen) | prepchem.com |

| Temperature | Reflux | prepchem.com |

| Reaction Time | 20 hours | prepchem.com |

| Workup | Acidic neutralization (Acetic Acid) and Ether Extraction | prepchem.com |

| Reported Yield | 67% | prepchem.com |

Reduction of Nitro Precursors to Amine-Thiol Compounds: Methodological Exploration

Another fundamental approach to synthesizing amino-thiol compounds involves the reduction of a nitro precursor, such as a hypothetical 1-nitro-2-naphthalenethiol. This method is advantageous as the reduction of nitro groups is a well-understood and highly efficient transformation in organic chemistry.

Various reducing agents can be employed for this purpose. Catalytic hydrogenation using hydrogen gas (H₂) over a metal catalyst like palladium on carbon (Pd/C) is a common and effective method. commonorganicchemistry.com This reaction is typically carried out in a solvent such as ethanol. For substrates sensitive to certain catalysts, Raney nickel can be a suitable alternative. commonorganicchemistry.com

Alternatively, metal-based reductions in acidic media, such as tin(II) chloride (SnCl₂) or zinc (Zn) metal, provide a milder method for converting nitro groups to amines, often with good tolerance for other functional groups. commonorganicchemistry.com The choice of reducing agent and reaction conditions is critical to achieve high chemoselectivity and avoid side reactions, particularly the reduction or modification of the thiol group. For instance, while lithium aluminum hydride (LiAlH₄) is effective for aliphatic nitro compounds, it tends to produce azo compounds from aromatic nitro precursors. commonorganicchemistry.com

Table 2: General Conditions for Nitro Group Reduction on Aromatic Rings

| Method | Reagents/Catalyst | Typical Conditions | Source |

|---|---|---|---|

| Catalytic Hydrogenation | H₂ gas, Palladium on Carbon (Pd/C) | 3-5 bar H₂, 50°C in Ethanol | |

| Metal Reduction | Tin(II) Chloride (SnCl₂) | Mild conditions, suitable for sensitive groups | commonorganicchemistry.com |

| Metal Reduction | Zinc (Zn) powder | Acidic conditions (e.g., Acetic Acid) | commonorganicchemistry.com |

Emerging Synthetic Approaches and Process Innovations

Research into more efficient and versatile synthetic routes continues to yield innovative methods. One such approach involves a multi-step synthesis starting from readily available hydroxyaromatic ketones, as demonstrated in the synthesis of the isomeric 6-Amino-2-naphthalenethiol. tandfonline.com This strategy utilizes a Newman-Kwart rearrangement, where an O-thiocarbamate is thermally rearranged to the more stable S-thiocarbamate. tandfonline.com This intermediate is then further modified and hydrolyzed to produce the final aminoaromatic thiol. tandfonline.com This pathway offers an alternative to traditional methods and expands the range of accessible precursors.

More advanced process innovations include the exploration of electrochemical methods. Techniques like alternating current (AC) electrolysis are being investigated for the formation of N–S bonds through the cross-coupling of anilines and thiols. chinesechemsoc.org This approach, which can operate without external oxidants or catalysts, involves the generation of nitrogen and thiyl radicals that couple to form the desired product. chinesechemsoc.org While not yet standard for this compound, these cutting-edge techniques represent the future of more sustainable and atom-efficient chemical synthesis.

Advanced Purification and Isolation Techniques for Research-Grade Purity

Achieving research-grade purity of this compound requires meticulous purification, as the compound is susceptible to oxidation. prepchem.com A combination of chromatographic, recrystallization, and distillation techniques is often necessary.

Chromatographic Separations for Compound Isolation

Chromatography is a cornerstone of purification in organic synthesis. For compounds like this compound, liquid-liquid extraction is the first step, using solvents like ether to separate the product from the aqueous reaction mixture after neutralization. prepchem.com

For higher purity, High-Performance Liquid Chromatography (HPLC) is a powerful tool. While specific methods for this compound are not widely published, methods for related compounds like 1-Naphthalenethiol use reverse-phase (RP) columns with a mobile phase consisting of acetonitrile, water, and an acid like phosphoric or formic acid. sielc.com Such methods are often scalable and can be adapted for preparative separation to isolate impurities. sielc.com

Thin-Layer Chromatography (TLC) is also an invaluable technique for monitoring reaction progress and assessing the purity of fractions collected during column chromatography. bnmv.ac.in A typical TLC setup involves spotting the compound on a silica (B1680970) gel plate and developing it with a solvent system, such as a mixture of chloroform (B151607) and methanol, to separate components based on their polarity. bnmv.ac.in

Recrystallization and Distillation Protocols for Enhanced Purity

Following initial isolation, recrystallization and distillation are employed to achieve the highest purity. For related aminonaphthol compounds, a common procedure involves dissolving the crude material in hot water containing stannous chloride and hydrochloric acid, which helps prevent oxidation. orgsyn.org After filtration, the product is precipitated by cooling and adding more acid, then washed with dilute acid and ether before drying. orgsyn.org

Distillation under reduced pressure is particularly effective for purifying this compound. prepchem.com The compound can be distilled at a temperature range of 110°-115°C under a high vacuum (0.05 mm Hg). prepchem.com This process effectively removes non-volatile impurities. To aid in the removal of residual solvents or volatile impurities prior to final distillation, a co-distillation step with a solvent like heptane (B126788) can be performed under reduced pressure. prepchem.com It is critical that all distillation is carried out in the absence of oxygen to prevent the formation of the corresponding disulfide. lookchem.comchemicalbook.com

Chemical Reactivity and Mechanistic Investigations of 1 Amino 2 Naphthalenethiol

Intrinsic Reactivity Profiles: Nucleophilicity and Electrophilicity of Functional Groups

The reactivity of 1-amino-2-naphthalenethiol is fundamentally governed by the electronic character of its two functional groups: the amino (-NH₂) group at the 1-position and the thiol (-SH) group at the 2-position. Both groups possess lone pairs of electrons, on the nitrogen and sulfur atoms respectively, making them effective nucleophiles capable of donating an electron pair to form a new covalent bond. uomustansiriyah.edu.iq

The nucleophilicity of these groups dictates their reactions with electrophiles—electron-deficient species. The thiol group is generally more acidic than an alcohol, readily deprotonating to form a thiolate anion (S⁻). wikipedia.org This thiolate is a significantly stronger nucleophile than the neutral thiol. The amino group, a Lewis base, also functions as a potent nucleophile. uomustansiriyah.edu.iq The relative nucleophilicity can be influenced by factors such as the solvent and pH of the reaction medium.

Conversely, the molecule has limited electrophilic character. Electrophilicity typically arises from an electron-poor atom, often a carbon bonded to a highly electronegative atom. uomustansiriyah.edu.iq In this compound, the primary sites of reactivity are the electron-rich functional groups, which are predisposed to attack electrophiles rather than being attacked by nucleophiles. The naphthalene (B1677914) ring itself can undergo electrophilic aromatic substitution, and the reactivity and regioselectivity of such reactions would be influenced by the activating, ortho-para directing effects of the amino and thiol substituents.

Table 1: Comparative Reactivity of Functional Groups in this compound

| Functional Group | Property | Description of Reactivity | Typical Reactions |

|---|---|---|---|

| Amino (-NH₂) | Nucleophilic, Basic | The lone pair on the nitrogen atom makes it a strong electron donor and a good nucleophile. uomustansiriyah.edu.iq It can be protonated in acidic conditions. | Alkylation, Acylation, Condensation with carbonyls (Schiff base formation) nih.gov, Epoxide ring-opening researchgate.net |

| Thiol (-SH) | Nucleophilic, Acidic, Redox-Active | More acidic than alcohols, it easily forms a highly nucleophilic thiolate anion (S⁻). wikipedia.org It is readily oxidized to form disulfide bonds. | Alkylation, Michael addition, Disulfide formation wikipedia.org, Metal chelation , Epoxide ring-opening rsc.org |

Redox Chemistry and Disulfide Formation Pathways

A defining characteristic of thiols is their susceptibility to oxidation, most commonly leading to the formation of a disulfide bond (R-S-S-R). wikipedia.org In the case of this compound, intermolecular oxidation links two molecules via a disulfide bridge, yielding 1,1'-dithiobis(2-naphthalenamine). This redox process is of paramount importance in fields like biochemistry, where disulfide bridges between cysteine residues are critical for protein structure and stability. wikipedia.orgwikipedia.org

The formation of the disulfide bond can be achieved through several pathways:

Oxidation with Mild Reagents: Reagents like iodine (I₂) or bromine (Br₂) readily oxidize thiols to disulfides. wikipedia.org

Air Oxidation: In the presence of a base and sometimes a metal catalyst, molecular oxygen can serve as the oxidant. wikipedia.org

Thiol-Disulfide Exchange: A thiol can react with an existing disulfide bond, displacing one of the sulfur atoms in a reversible equilibrium reaction. nih.govresearchgate.net This process is crucial for rearranging disulfide bonds during protein folding. nih.gov

The stability of the resulting disulfide can be influenced by the steric and electronic properties of the naphthalene ring system. Conversely, the disulfide bond can be cleaved back to the thiol form by treatment with reducing agents.

Table 2: Conditions for Thiol Oxidation to Disulfides

| Oxidizing Agent/System | Reaction Conditions | Mechanism Type | Reference |

|---|---|---|---|

| Iodine (I₂) or Bromine (Br₂) | Typically in an organic solvent, often with a weak base. | Direct Oxidation | wikipedia.org |

| Oxygen (O₂) | Aqueous or organic solvent, requires a base and often a metal catalyst. | Catalytic Oxidation | wikipedia.org |

| Hydrogen Peroxide (H₂O₂) | Can lead to disulfides or further oxidation to sulfonic acids depending on conditions. | Direct Oxidation | wikipedia.org |

| Sulfuryl Fluoride (SO₂F₂) | Room temperature with a weak base, shows high chemoselectivity for thiols. | Redox-Click Chemistry | chemrxiv.org |

Detailed Reaction Mechanisms: Elucidation and Kinetics

The bifunctional nature of this compound allows it to participate in a variety of complex reactions, often with the two groups acting in concert.

Both the amino and thiol groups are excellent nucleophiles for the ring-opening of strained cyclic ethers, particularly epoxides. researchgate.netrsc.org This reaction typically proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism, where the nucleophile attacks one of the electrophilic carbon atoms of the epoxide ring, leading to the formation of a β-amino alcohol or a β-thio alcohol.

In the context of this compound, a complex interplay between the two functional groups can be observed. The amine can function as a catalyst for the thiol's reaction. rsc.org In a basic environment or in the presence of the amine itself, the thiol can be deprotonated to the more potent thiolate anion, which then rapidly attacks the epoxide. rsc.org Furthermore, the hydroxyl group generated from the initial ring-opening can act as a proton donor, catalyzing subsequent ring-opening events in an autocatalytic fashion. rsc.org The kinetics of these reactions can be complex, often showing a slow initiation phase followed by a rapid acceleration as catalytic species are generated. rsc.org

Condensation reactions involve the joining of two molecules with the elimination of a small molecule, such as water. The amino group of this compound can readily participate in such reactions. For instance, it can react with aldehydes or ketones to form Schiff bases (imines). nih.gov

Glycidates, which are esters containing an epoxide moiety, present two potential sites for reaction. The nucleophilic thiol and amine groups can attack the epoxide ring, as described above. rsc.orgnih.gov This is a ring-opening addition reaction rather than a true condensation. The choice of nucleophile (amine vs. thiol) and the regioselectivity of the attack would depend on the specific reaction conditions and the structure of the glycidate. The ester group of the glycidate could also potentially react with the amino group via nucleophilic acyl substitution to form an amide, though this is generally less favorable than epoxide ring-opening.

Table 3: Mechanistic Roles in Key Reactions

| Reaction Type | Substrate | Role of -NH₂ group | Role of -SH group | Key Mechanistic Feature |

|---|---|---|---|---|

| Epoxide Ring-Opening | Epoxides | Nucleophile; Base catalyst for thiol deprotonation rsc.org | Nucleophile (as thiol or thiolate) rsc.org | S_N2 attack; Autocatalysis by generated hydroxyl groups rsc.org |

| Condensation | Aldehydes/Ketones | Nucleophile | Generally less reactive towards carbonyls than amines | Formation of a C=N bond (Schiff base) nih.gov |

| Addition to Glycidates | Glycidic Esters | Nucleophile for epoxide ring-opening rsc.org | Nucleophile for epoxide ring-opening | Preferential attack on the strained epoxide ring over the ester group |

Metal Ion Coordination and Chelation Dynamics in Solution and Solid State

The proximate arrangement of the soft sulfur donor atom and the borderline hard/soft nitrogen donor atom makes this compound an exceptional bidentate chelating ligand. pressbooks.pub Chelation is the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal ion, resulting in a stable ring structure (a chelate). pressbooks.pub In this case, coordination with a metal ion forms a highly stable five-membered ring.

This synergy between the adjacent amino and thiol groups significantly enhances its potential for metal coordination compared to monofunctional analogues. The compound can coordinate with a wide variety of transition metal ions (e.g., Cu(II), Ni(II), Co(II), Zn(II), Cd(II), Pb(II)) to form stable metal complexes. nih.govnih.gov The formation of these complexes is a Lewis acid-base interaction, where the metal ion acts as the Lewis acid (electron acceptor) and the nitrogen and sulfur atoms act as Lewis bases (electron donors). pressbooks.pub

The coordination can occur in solution and can lead to the isolation of crystalline solid-state complexes. mdpi.com The stoichiometry of these complexes (metal-to-ligand ratio) can vary, with common forms being ML and ML₂. rsc.org The extraction of metal ions from aqueous solutions using chelating agents like this is an important application, and the selectivity often follows principles like the Hard and Soft Acids and Bases (HSAB) theory. nih.gov For example, the soft sulfur donor shows a high affinity for soft metal ions like Cd(II) and Pb(II). nih.gov

Table 4: Metal Ion Chelation Properties

| Property | Description | Significance |

|---|---|---|

| Ligand Type | Bidentate (N, S donors) pressbooks.pub | Forms a stable 5-membered chelate ring with metal ions. |

| Donor Atoms | Nitrogen (amino), Sulfur (thiol) | The combination of N and S donors allows for coordination with a broad range of "soft" and "borderline" metal ions. nih.gov |

| Complex Formation | Forms stable complexes in both solution and solid state. mdpi.comrsc.org | Leads to applications in catalysis, materials science, and analytical chemistry. ontosight.ai |

| Selectivity | Shows selectivity for certain metal ions (e.g., Cd(II), Pb(II)) based on HSAB principles. nih.gov | Useful for selective metal extraction and sensing. |

Design, Synthesis, and Structural Elucidation of 1 Amino 2 Naphthalenethiol Derivatives and Analogues

Strategic Approaches for Structural Modification and Functionalization

The structural modification and functionalization of 1-Amino-2-naphthalenethiol are primarily centered around the reactivity of its amino (-NH₂) and thiol (-SH) groups, as well as the potential for substitution on the naphthalene (B1677914) ring. The bifunctional nature of this compound allows for a range of reactions, often with the two functional groups acting in concert.

Key strategic approaches include:

Functionalization of the Amino and Thiol Groups: The nucleophilic character of both the amino and thiol moieties dictates their reactions with a variety of electrophiles. This allows for the introduction of a wide range of functional groups, leading to the synthesis of diverse derivatives.

Naphthalene Ring Substitution: Electrophilic aromatic substitution on the naphthalene ring offers another avenue for structural modification. The positions of new substituents are directed by the activating effects of the existing amino and thiol groups.

Heterocyclization Reactions: The proximate amino and thiol groups are ideal precursors for the synthesis of fused heterocyclic systems, such as thiazoles and their derivatives.

Metal Complexation: The ability of the amino and thiol groups to act as bidentate ligands facilitates the formation of stable coordination complexes with various metal ions. This is a key strategy for developing new materials and catalysts.

One of the primary established routes for the synthesis of the parent compound, this compound, involves the alkaline hydrolysis of Naphtho[1,2-d]thiazol-2-amine. This method entails the cleavage of the thiazole (B1198619) ring under basic conditions to yield the desired aminothiol. Another fundamental approach to synthesizing amino-thiol compounds is through the reduction of a nitro precursor, such as a hypothetical 1-nitro-2-naphthalenethiol.

Functionalization Studies at the Amino (-NH₂) and Thiol (-SH) Moieties

The reactivity of this compound is fundamentally governed by the electronic character of its two functional groups. Both the amino and thiol groups are excellent nucleophiles, making them susceptible to reaction with a variety of electrophilic reagents.

Functionalization of the Amino Group (-NH₂):

The primary amine group can undergo a range of reactions, including:

N-Acylation: Reaction with acid chlorides or anhydrides introduces an acyl group, forming stable amide derivatives. This modification can be used to modulate the electronic properties and steric hindrance around the nitrogen atom.

N-Alkylation: Reaction with alkyl halides can lead to the formation of secondary and tertiary amines. However, controlling the degree of alkylation can be challenging.

Schiff Base Formation: Condensation with aldehydes and ketones yields imines, also known as Schiff bases. These reactions are typically reversible and acid-catalyzed.

Functionalization of the Thiol Group (-SH):

The thiol group is also highly reactive and can participate in several transformations:

S-Alkylation: Reaction with alkyl halides in the presence of a base leads to the formation of thioethers. This is a common strategy to protect the thiol group or to introduce specific alkyl chains.

S-Acylation: Similar to the amino group, the thiol group can be acylated to form thioesters.

Oxidation: The thiol group is susceptible to oxidation, which can lead to the formation of disulfides or sulfonic acids, depending on the reaction conditions and the oxidizing agent used.

The bifunctional nature of this compound allows it to participate in complex reactions where both groups are involved. For instance, both the amino and thiol groups are excellent nucleophiles for the ring-opening of strained cyclic ethers like epoxides.

Impact of Naphthalene Ring Substitutions on Reactivity and Electronic Properties

Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the naphthalene ring can modulate the nucleophilicity of the amino and thiol moieties through inductive and resonance effects.

Electron-Donating Groups (EDGs): Substituents such as alkyl or alkoxy groups increase the electron density on the naphthalene ring. This, in turn, enhances the nucleophilicity of the amino and thiol groups, making them more reactive towards electrophiles.

Electron-Withdrawing Groups (EWGs): Substituents like nitro or cyano groups decrease the electron density of the aromatic system. This reduces the nucleophilicity of the amino and thiol groups, making them less reactive.

The position of the substituent also has a significant impact. Substituents at different positions on the naphthalene ring will have varying effects on the electron distribution and, consequently, on the reactivity of the functional groups. Computational studies using methods like Density Functional Theory (DFT) can be employed to predict how different substituents will affect the electronic properties and reactivity of the molecule.

Advanced Spectroscopic and Structural Elucidation Methodologies for Novel Derivatives

A combination of advanced spectroscopic and structural elucidation techniques is essential for the unambiguous characterization of novel derivatives of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of the derivatives. The chemical shifts and coupling constants provide detailed information about the connectivity of atoms and the chemical environment of the protons and carbons. For instance, the formation of an amide or a thioether would result in characteristic shifts in the corresponding ¹H and ¹³C NMR spectra.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the presence of specific functional groups. The characteristic stretching frequencies of N-H (amine), S-H (thiol), C=O (carbonyl in acylated derivatives), and C-N and C-S bonds provide direct evidence of functionalization.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for determining the precise molecular weight and elemental composition of the synthesized derivatives. This technique provides confirmation of the molecular formula.

X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction provides the most definitive structural information. It allows for the precise determination of bond lengths, bond angles, and the three-dimensional arrangement of atoms in the molecule, including the conformation of substituents and the stereochemistry of chiral centers. For metal complexes, X-ray crystallography can reveal the coordination geometry around the metal ion.

Below is a hypothetical data table illustrating the kind of spectroscopic data that would be expected for a simple derivative, N-(2-mercaptonaphthalen-1-yl)acetamide, which would be formed by the acylation of this compound with acetyl chloride.

| Spectroscopic Data for a Hypothetical N-(2-mercaptonaphthalen-1-yl)acetamide Derivative | |

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the naphthalene protons, a singlet for the methyl protons of the acetyl group, a broad singlet for the N-H proton, and a singlet for the S-H proton. |

| ¹³C NMR | Resonances for the carbon atoms of the naphthalene ring, the methyl carbon of the acetyl group, and the carbonyl carbon of the amide. |

| IR (cm⁻¹) | A strong absorption band for the C=O stretching of the amide, N-H stretching and bending vibrations, and a weak S-H stretching band. |

| HRMS | A molecular ion peak corresponding to the exact mass of C₁₂H₁₁NOS. |

Applications of 1 Amino 2 Naphthalenethiol in Advanced Chemical Research

Utilization as a Key Precursor in Complex Organic Synthesis

The dual reactivity of 1-amino-2-naphthalenethiol, stemming from its amino and thiol functionalities, positions it as a valuable precursor in the synthesis of intricate organic molecules. These reactive sites can be selectively targeted to build molecular complexity, leading to the formation of polyfunctional and heterocyclic systems.

The amino and thiol groups of this compound serve as handles for the introduction of a wide array of functional groups, enabling the construction of polyfunctional organic molecules. The nucleophilicity of the amino and thiol groups allows for reactions with various electrophiles, leading to the formation of new carbon-nitrogen and carbon-sulfur bonds. This reactivity is fundamental to its role as a versatile building block in organic synthesis. For instance, the amino group can undergo reactions such as acylation, alkylation, and diazotization, while the thiol group can be alkylated, oxidized, or participate in addition reactions. This allows for the systematic construction of molecules with tailored electronic and steric properties.

Table 1: Representative Reactions for Introducing Functional Groups onto this compound

| Functional Group to be Introduced | Reagent/Reaction Type | Resulting Moiety |

| Acyl | Acyl chloride, Acid anhydride | Amide |

| Alkyl | Alkyl halide | Secondary/Tertiary Amine, Thioether |

| Aryl | Aryl halide (e.g., in Buchwald-Hartwig amination) | Diaryl amine |

| Sulfonyl | Sulfonyl chloride | Sulfonamide |

| Isothiocyanate | Isothiocyanate | Thiourea |

| Aldehyde/Ketone | Aldehyde, Ketone (reductive amination) | Secondary/Tertiary Amine |

| Disulfide | Mild oxidizing agent | Disulfide |

| Sulfonic acid | Strong oxidizing agent | Naphthalenesulfonic acid derivative |

This table illustrates the versatility of this compound as a scaffold for creating molecules with multiple functional groups.

A significant application of this compound is in the synthesis of novel heterocyclic compounds that incorporate the naphthalene (B1677914) framework. The proximate amino and thiol groups can react with bifunctional reagents to form fused ring systems. For example, condensation reactions with dicarbonyl compounds, such as α-haloketones or α,β-unsaturated ketones, can lead to the formation of thiazine or other sulfur and nitrogen-containing heterocycles. One established route to synthesize this compound itself is through the alkaline hydrolysis of naphtho[1,2-d]thiazol-2-amine, which highlights the reversible nature of this heterocyclic formation. The synthesis of such heterocyclic systems is of great interest due to their potential applications in medicinal chemistry and materials science.

Table 2: Examples of Heterocyclic Systems Synthesized from Naphthalene Derivatives

| Heterocyclic System | Synthetic Approach | Potential Application Area |

| Thiazines | Condensation with α,β-unsaturated ketones | Pharmaceuticals, Dyes |

| Benzothiazines | Reaction with aldehydes or ketones | Medicinal Chemistry |

| Quinazolines | Multi-step synthesis involving condensation and cyclization | Biologically active compounds nih.gov |

| Triazinoquinazolinones | Multi-step synthesis from amino acids and quinazoline precursors | Potential biological activity nih.gov |

This table provides examples of the types of heterocyclic structures that can be accessed using naphthalene-based precursors.

Contributions to Modern Coordination Chemistry

The ability of this compound to chelate metal ions through its nitrogen and sulfur donor atoms makes it a valuable ligand in coordination chemistry. This has led to its use in the design of novel transition metal complexes and the exploration of supramolecular assemblies.

The amino and thiol groups of this compound can act as a bidentate ligand, forming stable five-membered chelate rings with transition metal ions. wikipedia.org The "hard" amine and "soft" thiol donor atoms allow for coordination to a variety of metals, influencing the electronic properties and reactivity of the resulting metal complex. wikipedia.org The rigid naphthalene backbone imposes steric constraints that can be exploited to control the coordination geometry around the metal center. These complexes are of interest for their potential applications in catalysis and as models for metalloenzymes. The specific coordination can be influenced by the metal ion's properties and the reaction conditions.

Table 3: Potential Transition Metal Complexes with this compound as a Ligand

| Metal Ion | Potential Coordination Geometry | Research Interest |

| Copper(II) | Square planar, Tetrahedral | Catalysis, Bioinorganic chemistry |

| Nickel(II) | Square planar, Octahedral | Catalysis, Magnetic materials |

| Palladium(II) | Square planar | Cross-coupling reactions |

| Platinum(II) | Square planar | Anticancer agents |

| Zinc(II) | Tetrahedral | Fluorescent sensors |

| Cobalt(III) | Octahedral | Bioinorganic chemistry |

This table outlines potential metal complexes and their areas of research interest, based on the coordination properties of similar amino-thiol ligands.

The structural features of this compound make it a candidate for the construction of supramolecular assemblies and metal-organic frameworks (MOFs). The naphthalene unit can participate in π-π stacking interactions, which are crucial driving forces for self-assembly. nih.gov Furthermore, the amino and thiol groups provide sites for hydrogen bonding and coordination to metal nodes, respectively. While specific research on this compound in MOFs is emerging, related amino-functionalized linkers have been successfully used to construct MOFs for applications such as gas storage and catalysis. mdpi.comnih.gov The incorporation of this ligand could lead to MOFs with tailored pore environments and functionalities.

Table 4: Supramolecular Interactions and Potential in MOF Construction

| Interaction Type | Involving Group(s) | Role in Supramolecular Assembly/MOFs |

| π-π Stacking | Naphthalene rings | Directional assembly, stabilization of structure |

| Hydrogen Bonding | Amino group (donor), Thiol group (donor) | Network formation, guest-host interactions |

| Metal Coordination | Amino and Thiol groups (ligating sites) | Formation of metal-organic frameworks (MOFs) |

| van der Waals Forces | Entire molecule | Overall packing and stability |

This table summarizes the key intermolecular forces that enable this compound to participate in the formation of complex supramolecular structures.

Role in Cutting-Edge Materials Science Research

In the field of materials science, naphthalene derivatives containing thiol groups are investigated for their potential to form self-assembled monolayers (SAMs) on metal surfaces, such as gold. The thiol group provides a strong anchoring point to the surface, while the naphthalene units can self-organize through intermolecular interactions. Although research on this compound specifically for SAMs is an area of ongoing exploration, the principles established with related naphthalenethiols suggest its potential for creating functionalized surfaces. nih.gov Such surfaces could have applications in molecular electronics, sensors, and corrosion inhibition. The presence of the amino group offers an additional site for post-assembly modification, allowing for the covalent attachment of other molecules to the surface.

Table 5: Potential Applications in Materials Science

| Application Area | Relevant Property of this compound | Potential Function |

| Self-Assembled Monolayers (SAMs) | Thiol group for surface anchoring, Naphthalene for self-organization | Surface modification, molecular electronics |

| Corrosion Inhibition | Adsorption onto metal surfaces | Protective barrier against corrosive agents |

| Organic Electronics | π-conjugated naphthalene system | Component in organic semiconductors or conductors |

| Chemical Sensors | Functional groups for analyte binding | Detection of specific chemical species |

| Coordination Polymers | Metal-chelating ability | Novel materials with unique electronic or magnetic properties |

This table highlights the potential uses of this compound in various areas of materials science, based on its chemical structure and properties.

Precursors for Organic Electronic Materials (e.g., Semiconductors, Sensors)

While direct reports on the use of this compound in the synthesis of organic semiconductors are not prevalent, its structural motifs are found in related classes of conductive polymers and sensor materials. The amino and thiol functionalities provide reactive sites for polymerization and functionalization, which are key steps in the production of organic electronic materials.

For instance, polymers derived from diaminonaphthalene, a related class of compounds, have been investigated for their potential in chemical and biological sensors. These poly(diaminonaphthalene) (PDAN) materials exhibit promising properties for the construction of sensors capable of detecting a variety of bioactive molecules researchgate.net. The electrical conductivity of such polymers can be tuned, a desirable feature for sensor applications mdpi.comresearchgate.netnih.govmdpi.com. The general synthetic strategies for producing conductive polymers often involve the polymerization of monomers with reactive functional groups, similar to those present in this compound nih.gov. The ability to modify the surface of electrodes with such polymers can significantly enhance the performance of electrochemical sensors by increasing the number of active sites for detection mdpi.com.

The table below summarizes the properties of conductive polymers relevant to their application in sensors.

| Property | Description | Relevance to Sensors |

| Electrical Conductivity | The ability to conduct electric current. | Essential for transducing a chemical or biological signal into an electrical signal. |

| Tunable Band Gap | The energy difference between the valence and conduction bands can be modified. | Allows for the optimization of the material for specific sensing applications. |

| Surface Chemistry | The ability to be functionalized with specific recognition elements. | Enables the selective detection of target analytes. |

| Environmental Stability | Resistance to degradation under operating conditions. | Ensures the long-term reliability and performance of the sensor. |

Development of Functional Materials with Tunable Properties

The development of functional materials with precisely controlled properties is a cornerstone of modern materials science. The structure of this compound makes it an attractive candidate for the synthesis of such materials, particularly in the realm of metal-organic frameworks (MOFs) and engineered living materials.

MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands nih.gov. The properties of MOFs can be tuned by carefully selecting the metal and organic components nih.govrsc.org. The amino and thiol groups of this compound can coordinate with metal centers, making it a potential ligand for the synthesis of novel MOFs with tailored functionalities. For example, amino-functionalized ligands have been used to create MOFs for applications in photocatalysis mdpi.com. The ability to introduce specific functional groups into the MOF structure allows for the rational design of materials with desired properties for applications in gas storage, separation, and catalysis nih.gov.

Furthermore, the principles of synthetic biology can be harnessed to create "living functional materials" that integrate living cells with inorganic components nih.gov. In such systems, engineered cells can be programmed to produce extracellular nanofibers that can be functionalized to interface with inorganic materials nih.gov. While not directly involving this compound, this approach highlights the potential for using bifunctional organic molecules to bridge the gap between biological and synthetic materials, leading to the development of materials with novel, tunable properties nih.gov.

The following table outlines the key features of functional materials with tunable properties.

| Material Class | Key Features | Potential Applications |

| Metal-Organic Frameworks (MOFs) | High porosity, tunable pore size, and functionalizable linkers. | Gas storage and separation, catalysis, sensing. |

| Engineered Living Materials | Self-organizing, computational capabilities, and integration of biotic and abiotic components. | Smart materials, biosensors, and bioremediation. |

Advanced Analytical Chemistry Applications as a Reagent or Sensing Component

In the field of analytical chemistry, there is a continuous demand for new reagents and sensing components that can enhance the sensitivity, selectivity, and efficiency of analytical methods. This compound and its derivatives have potential applications in several areas of advanced analytical chemistry.

Mechanisms of Surface-Enhanced Raman Spectroscopy (SERS) Signal Enhancement

The SERS enhancement is generally attributed to two main mechanisms: an electromagnetic mechanism and a chemical mechanism. The electromagnetic mechanism arises from the amplification of the incident and scattered electromagnetic fields due to the excitation of localized surface plasmons on the metal nanostructures nih.gov. The chemical mechanism involves a charge-transfer process between the analyte and the metal surface, which can lead to a significant enhancement of the Raman signal for specific vibrational modes rsc.orgnih.gov. For molecules like PATP, a photon-driven charge transfer mechanism is believed to play a significant role in the SERS enhancement rsc.org.

The table below details the primary mechanisms of SERS signal enhancement.

| Mechanism | Description | Key Factors |

| Electromagnetic Enhancement | Amplification of the local electromagnetic field near the metal surface due to localized surface plasmon resonance. | Nanoparticle size, shape, and aggregation; excitation wavelength. |

| Chemical Enhancement | Resonance Raman enhancement due to charge-transfer transitions between the molecule and the metal substrate. | Chemical nature of the analyte and its interaction with the surface. |

Derivatization Agent in Chromatographic and Spectrometric Analytical Methods

Derivatization is a common strategy in chromatography and mass spectrometry to improve the analytical performance for compounds that are otherwise difficult to detect. While there are no specific reports on the use of this compound as a derivatization agent, related naphthalene-based compounds have been successfully employed for this purpose.

For example, 1-naphthylisocyanate has been used as a pre-column derivatization reagent for the analysis of amino acids by high-performance liquid chromatography (HPLC) nih.gov. The derivatization reaction introduces a fluorescent naphthylcarbamoyl group, which significantly enhances the detectability of the amino acids nih.gov. Similarly, other derivatizing reagents are used to target specific functional groups to increase the sensitivity and selectivity of detection in various chromatographic methods scienceopen.comnih.gov. Given the presence of a reactive amino group, this compound could potentially be developed into a derivatization reagent for the analysis of compounds containing functional groups that react with amines, such as carboxylic acids or isocyanates.

The following table summarizes the goals and common approaches of derivatization in analytical chemistry.

| Goal of Derivatization | Common Reagents/Approaches | Analytical Technique |

| Enhance Detectability | Fluorescent tags (e.g., dansyl chloride), UV-absorbing groups. | HPLC, Capillary Electrophoresis |

| Improve Volatility | Silylation reagents (e.g., BSTFA), acylation reagents. | Gas Chromatography (GC) |

| Improve Chromatographic Separation | Chiral derivatizing agents for enantiomeric separation. | HPLC, GC |

| Enhance Ionization Efficiency | Reagents that introduce a readily ionizable group. | Mass Spectrometry (MS) |

Application in Magnetic Bead Technology for Biomolecule Separation and Identification

Magnetic beads are versatile tools for the separation and purification of biomolecules nih.govtakarabio.com. The surface of these beads can be functionalized with various chemical groups to allow for the specific capture of target molecules such as proteins, nucleic acids, and cells nih.govnih.gov. The amino and thiol groups of this compound make it a suitable candidate for the surface modification of magnetic beads.

Amine-terminated magnetic beads can be used to covalently conjugate ligands containing carboxyl groups, such as proteins and peptides, for affinity purification bioclone.net. Similarly, thiol-functionalized magnetic nanoparticles have been used for the selective separation of proteins from complex mixtures nih.gov. The thiol group can form covalent bonds with specific residues on proteins or can be used to attach other affinity ligands. By functionalizing magnetic beads with this compound, it would be possible to create a solid support with both amino and thiol functionalities, potentially allowing for dual-mode or tandem purification strategies.

The table below outlines the components and applications of functionalized magnetic beads in biomolecule separation.

| Bead Surface Functionalization | Target Biomolecule | Principle of Separation |

| Amine (-NH2) | Proteins, Peptides (via carboxyl groups) | Covalent coupling, electrostatic interaction |

| Thiol (-SH) | Proteins (via sulfhydryl groups, maleimide chemistry) | Covalent coupling |

| Carboxyl (-COOH) | Proteins, Peptides (via amine groups) | Covalent coupling, electrostatic interaction |

| Streptavidin/Avidin | Biotinylated molecules (DNA, proteins) | High-affinity non-covalent interaction |

| Antibody | Specific antigens | Immunoaffinity |

As a Reference or Internal Standard in Analytical Method Development

Internal standards are essential in quantitative analytical chemistry for correcting variations in sample preparation and instrumental analysis researchgate.netresearchgate.netijpbms.com. An ideal internal standard is a compound that is chemically similar to the analyte but can be distinguished by the analytical instrument crimsonpublishers.com. While there is no direct evidence of this compound being used as an internal standard, its properties suggest potential utility in specific applications.

In methods such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), isotopically labeled analogs of the analyte are often the preferred internal standards crimsonpublishers.com. However, when a stable isotope-labeled standard is not available, a structurally similar compound can be used researchgate.net. For the analysis of other naphthalene-based compounds, this compound could potentially serve as an internal standard, provided it has a different retention time and mass spectral fragmentation pattern from the analyte of interest. For example, in the analysis of urinary naphthols, a deuterated analog of 1-naphthol (B170400) and 3-methyl-1-naphthyl acetate were used as internal standards nih.gov. This illustrates the principle of using structurally related but distinct compounds for internal standardization.

The table below lists the key characteristics of an effective internal standard.

| Characteristic | Description | Importance |

| Chemical Similarity | Behaves similarly to the analyte during sample preparation and analysis. | Compensates for losses and variations in extraction and injection. |

| Resolvable Signal | Produces a signal that is distinct from the analyte and matrix components. | Allows for accurate and independent quantification. |

| Non-interfering | Does not co-elute with or suppress the ionization of the analyte. | Ensures the accuracy of the analyte measurement. |

| High Purity and Stability | Free from impurities that could interfere with the analysis and stable under storage and analytical conditions. | Provides a reliable and reproducible reference point. |

Theoretical and Computational Investigations of 1 Amino 2 Naphthalenethiol

Quantum Chemical Studies of Electronic Structure and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic landscape of 1-Amino-2-naphthalenethiol. These studies focus on key parameters that govern the molecule's reactivity and spectroscopic behavior.

The electronic properties are largely dictated by the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.

While specific DFT calculations for this compound are not extensively reported in publicly available literature, studies on analogous aminonaphthalene derivatives provide valuable insights. For instance, computational studies on aminonaphthalene derivatives have explored various quantum parameters to understand their behavior. researchgate.net These parameters include ionization energy, electron affinity, global hardness, and electrophilicity index, all of which are derived from the HOMO and LUMO energies. researchgate.net For a series of aminobenzylnaphthols, DFT calculations have shown HOMO values in the range of -0.21 to -0.20 eV and LUMO values from 0.05 to -0.04 eV. mdpi.com The distribution of these orbitals is often concentrated around the naphthalene (B1677914) group, highlighting it as a region of high reactivity. mdpi.com

Table 1: Calculated Electronic Properties of Related Naphthalene Derivatives

| Compound Family | HOMO Energy (eV) | LUMO Energy (eV) |

| Aminobenzylnaphthols | -0.21 to -0.20 | 0.05 to -0.04 |

Note: Data extracted from studies on derivatives and may not represent the exact values for this compound.

Conformational Analysis and Molecular Dynamics Simulations of the Compound and its Derivatives

The conformational landscape of this compound is of significant interest due to the rotational freedom of the amino and thiol groups. Conformational analysis aims to identify the most stable arrangements of the atoms in space. Molecular dynamics (MD) simulations provide a powerful tool to explore these conformations and the dynamic behavior of the molecule in different environments, such as in solution.

MD simulations can reveal how the molecule's shape fluctuates over time and how it interacts with solvent molecules. This is particularly relevant for understanding its behavior in biological systems or as a ligand in coordination chemistry. For instance, MD simulations have been used to study the interaction of naphthalene 1,2-dioxygenase with its substrates, demonstrating how mutations can alter the active site and accommodate different polycyclic aromatic hydrocarbons.

Computational Prediction of Reaction Pathways and Transition States

Computational chemistry offers powerful tools for predicting the most likely pathways for chemical reactions, identifying transient intermediates, and characterizing the energy barriers (transition states) that must be overcome. This is crucial for understanding the reactivity of this compound, which possesses two nucleophilic centers: the amino and thiol groups.

The reactivity of this compound is governed by the electronic character of these functional groups, which dictates their reactions with electrophiles. Computational methods can model these reactions to predict their feasibility and selectivity. For instance, DFT calculations can be used to map the potential energy surface of a reaction, locating the minimum energy path from reactants to products.

While specific computational studies on the reaction pathways of this compound are not widely published, the general principles of its reactivity are understood. Both the amino and thiol groups are nucleophilic and can react with a variety of electrophiles. The proximity of these two groups can also lead to cooperative effects or the formation of cyclic products. Computational studies on similar systems, such as the Betti reaction to form aminobenzylnaphthols, demonstrate the power of these methods in elucidating reaction mechanisms. mdpi.com

Modeling Intermolecular Interactions, Including Hydrogen Bonding and π-Stacking

The amino and thiol groups of this compound are capable of forming hydrogen bonds, which can play a significant role in its crystal packing and interactions with other molecules. Furthermore, the naphthalene ring system is prone to π-stacking interactions, another important non-covalent force that influences the supramolecular assembly of aromatic molecules.

Computational modeling is essential for quantifying the strength and geometry of these interactions. Studies on the dimer of 2-naphthalenethiol (B184263) have revealed a preference for π-π stacking over hydrogen bonding. researchgate.netnih.gov In this related compound, the most stable dimer structures exhibit a parallel-displaced crossed orientation with no evidence of thiol-thiol hydrogen bonds. nih.gov Symmetry-adapted perturbation theory (SAPT) analysis of the 2-naphthalenethiol dimer indicates that dispersion forces are the dominant attractive interaction, accounting for approximately 66% of the total attraction, with electrostatic contributions being significantly smaller (around 27%). nih.gov

In contrast, studies on 5-amino-1-naphthol (B160307) show the presence of both intermolecular O-H···N and N-H···O hydrogen bonds, which, along with π-π stacking interactions, contribute to the formation of two-dimensional sheets in the crystal structure. nih.gov This highlights how the relative positions of the functional groups can influence the balance of intermolecular forces. For this compound, it is expected that both hydrogen bonding involving the -NH2 and -SH groups and π-stacking of the naphthalene rings will be important in determining its solid-state structure and its interactions in solution.

Table 2: Dominant Intermolecular Interactions in Naphthalene Derivatives

| Compound | Dominant Interaction |

| 2-Naphthalenethiol Dimer | π-π Stacking (Dispersion) nih.gov |

| 5-Amino-1-naphthol | Hydrogen Bonding and π-π Stacking nih.gov |

Prediction of Spectroscopic Parameters for Experimental Validation

Computational methods can predict various spectroscopic parameters, such as vibrational frequencies (IR and Raman) and electronic absorption wavelengths (UV-Vis), which can be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra.

Time-dependent DFT (TD-DFT) is a common method for calculating electronic absorption spectra. Studies on naphthalene and its derivatives have utilized DFT to investigate their spectroscopic properties. bohrium.com For instance, the vibrational frequencies of naphthalene have been calculated and compared with experimental IR and Raman spectra.

Future Research Trajectories and Interdisciplinary Opportunities

Innovations in Sustainable and Green Chemistry Synthesis Methodologies

The future of chemical synthesis is intrinsically linked to the principles of green and sustainable chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. thepharmajournal.comresearchgate.net Research into the synthesis of 1-Amino-2-naphthalenethiol is poised to evolve beyond traditional methods, such as the alkaline hydrolysis of Naphtho[1,2-d]thiazol-2-amine, towards more environmentally benign approaches.

Future innovations are expected to focus on several key areas:

Alternative Solvents and Reaction Conditions: A primary goal of green chemistry is to replace volatile and toxic organic solvents. thepharmajournal.com Future research could explore the use of deep eutectic solvents (DESs) or other green solvents for the synthesis of this compound and its derivatives. semanticscholar.org Additionally, solvent-free reaction conditions, such as those employed in "Grindstone Chemistry," present an energy-efficient alternative for producing related compounds like 1-aminoalkyl-2-naphthols and could be adapted. ijcmas.com

Catalytic Approaches: The development of novel catalysts is crucial for sustainable synthesis. Research into recyclable, heterogeneous catalysts, such as sulfonic acid-functionalized graphene oxide, has shown promise in the synthesis of related naphthol derivatives and could be applied to the synthesis of aminonaphthalenethiols. sciforum.net Exploring biocatalysis and other innovative catalytic systems could lead to more efficient and selective synthetic routes. thepharmajournal.com

Atom Economy: Future synthetic strategies will likely prioritize maximizing atom economy, a core principle of green chemistry that focuses on incorporating the maximum amount of starting materials into the final product. researchgate.net This involves designing synthetic pathways that minimize the formation of byproducts.

Alternative Starting Materials: Investigating alternative and more readily available starting materials is another avenue for sustainable synthesis. For instance, methods involving the vapor-phase catalytic reaction of a naphthol with hydrogen sulfide or the reduction of naphthalenesulfonyl chloride are established routes for preparing naphthalenethiols and could be adapted.

Table 1: Comparison of Traditional vs. Future Green Synthesis Methodologies

| Feature | Traditional Synthesis (e.g., Hydrolysis) | Future Green Synthesis Methodologies |

|---|---|---|

| Solvents | Often uses conventional organic solvents and ethylene (B1197577) glycol. | Aims for solvent-free conditions or the use of green solvents like deep eutectic solvents. semanticscholar.orgijcmas.com |

| Catalysts | May use stoichiometric reagents. | Focuses on recyclable and highly efficient catalysts, potentially including biocatalysts. thepharmajournal.comsciforum.net |

| Energy | Can require prolonged heating at reflux. | Seeks to reduce energy consumption through methods like mechanochemistry ("Grindstone Chemistry"). ijcmas.com |

| Waste | May generate significant waste streams. | Prioritizes high atom economy and the reduction of byproducts. researchgate.net |

Exploration of Novel Reactivity Patterns and Catalytic Applications

The dual functionality of this compound provides a rich platform for exploring novel chemical reactions and catalytic systems. The amino and thiol groups are both nucleophilic, predisposing the molecule to react with a variety of electrophiles.

Future research in this area could investigate:

Concerted Reactivity: Delving into reactions where the amino and thiol groups act in concert to facilitate unique transformations. This could lead to the discovery of new synthetic methodologies for complex heterocyclic compounds.

Metal Coordination and Catalysis: The ability of the thiol and amino groups to coordinate with metal ions makes this compound and its derivatives promising ligands for catalysis. Future work could focus on designing and synthesizing novel metal complexes for applications in areas such as asymmetric catalysis and cross-coupling reactions.

Electrophilic Aromatic Substitution: The activating, ortho-para directing effects of the amino and thiol substituents on the naphthalene (B1677914) ring could be further exploited in electrophilic aromatic substitution reactions to synthesize a diverse range of functionalized derivatives.

Development of Advanced Functional Materials Based on Compound Derivatives

The unique structural and electronic properties of the naphthalene core, combined with the reactive handles of the amino and thiol groups, make this compound an excellent building block for advanced functional materials.

Prospective research directions include:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The metal-chelating ability of this compound can be harnessed to construct novel coordination polymers and MOFs. These materials could exhibit interesting properties for applications in gas storage, separation, and catalysis.

Self-Assembled Monolayers (SAMs): Naphthalenethiols are known to form ordered self-assembled monolayers on surfaces like gold, which is relevant for developing photonic and sensing devices. The introduction of the amino group in this compound provides an additional site for functionalization, allowing for the creation of multifunctional surfaces with tailored properties.

Organic Electronics: The aromatic nature of the naphthalene system suggests potential applications in organic electronics. Derivatives of this compound could be investigated as components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic (OPV) cells.

Table 2: Potential Functional Materials from this compound Derivatives

| Material Class | Key Features | Potential Applications |

|---|---|---|

| Coordination Polymers/MOFs | Metal-chelating properties of amino and thiol groups. | Gas storage, catalysis, chemical sensing. |

| Self-Assembled Monolayers (SAMs) | Surface anchoring via the thiol group, functionalizability of the amino group. | Biosensors, molecular electronics, corrosion inhibition. |

| Conjugated Polymers | Extended π-system of the naphthalene core. | Organic electronics (OLEDs, OFETs), photovoltaics. |

| Dyes and Pigments | Capacity to form colored complexes with metal ions. | Textiles, coatings, imaging technologies. |

Integration with Emerging Technologies in Chemical and Materials Sciences

The continued advancement of technology provides new tools and contexts for the application of this compound. Interdisciplinary collaboration will be key to unlocking its full potential.

Future opportunities include:

Nanotechnology: The ability to form SAMs and coordinate with metal ions makes this compound and its derivatives suitable for the surface functionalization of nanoparticles. This could lead to the development of novel nanomaterials with applications in drug delivery, medical imaging, and diagnostics.

Sensor Technology: The reactive nature of the thiol and amino groups can be exploited to design chemosensors. Derivatives of this compound could be designed to exhibit changes in their optical or electronic properties upon binding to specific analytes, such as metal ions or small molecules.

Computational Chemistry: Advanced computational modeling can be employed to predict the properties and reactivity of new derivatives of this compound. This can accelerate the design and discovery of new functional materials and catalysts, reducing the need for extensive trial-and-error experimentation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Amino-2-naphthalenethiol, and how can purity be optimized?

- Methodology : Synthesis typically involves reducing a nitro precursor (e.g., 2-nitro-1-naphthylamine) with Raney nickel or sodium sulfide to introduce the thiol group. Purification via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures enhances purity. Monitor reaction progress using TLC (Rf ~0.3 in 7:3 hexane:EtOAc) and confirm structure via H NMR (aromatic protons at δ 7.2–8.5 ppm, NH at δ 5.1–5.3 ppm) and FTIR (S-H stretch ~2550 cm) .

Q. How can researchers characterize the solubility and stability of this compound under varying conditions?

- Methodology : Perform solubility tests in polar (water, DMSO) and nonpolar solvents (toluene, hexane) at 25°C and 60°C. Assess stability via accelerated degradation studies (e.g., exposure to light, air, and humidity over 7–14 days). Use HPLC to quantify degradation products and UV-Vis spectroscopy to track absorbance changes (λmax ~290 nm for intact compound). Reference NIST protocols for thermochemical data collection .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Methodology : Combine H/C NMR for aromatic and functional group analysis, FTIR for S-H and N-H bonds, and high-resolution mass spectrometry (HRMS) for molecular ion confirmation (CHNS, exact mass 175.0455). For crystalline samples, X-ray diffraction (as in ) resolves bond angles and packing motifs .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic or biological systems?

- Methodology : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Simulate reaction pathways (e.g., thiol-disulfide exchange) with Gaussian or ORCA software. Validate predictions experimentally via cyclic voltammetry (redox peaks at −0.3 V to +0.5 V vs. Ag/AgCl) .

Q. What strategies resolve contradictions in experimental data, such as inconsistent catalytic activity or unexpected byproducts?

- Methodology : Apply triangulation by cross-validating results from multiple techniques (e.g., GC-MS for byproduct identification, kinetic studies for rate constants). Use fractional factorial design to isolate variables (temperature, solvent, catalyst loading). Reference for qualitative contradiction analysis frameworks .

Q. How can researchers assess the toxicological profile of this compound for biological applications?

- Methodology : Conduct in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity). Use HPLC-MS to quantify metabolic intermediates in liver microsome models. Align with ATSDR guidelines () for prioritizing data gaps, such as chronic exposure effects .

Q. What interdisciplinary approaches enhance the application of this compound in materials science?

- Methodology : Investigate self-assembly on metal surfaces (Au, Ag) via AFM and surface-enhanced Raman spectroscopy (SERS). Study chelation with transition metals (e.g., Cu) using UV-Vis titration (ligand-to-metal charge transfer bands) and XPS for oxidation state analysis. Cross-reference thermochemistry data from NIST for stability under operational conditions .

Methodological Notes

- Data Interpretation : For spectral discrepancies, compare with databases like NIST Chemistry WebBook ( ) or crystallographic data ().

- Safety Protocols : Follow OSHA guidelines for thiol handling (ventilation, PPE) and waste disposal, as referenced in Safety Data Sheets ( ).

- Ethical Compliance : Adhere to institutional review boards (IRBs) for biological studies, emphasizing ’s toxicological frameworks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.